molecular formula C19H22N6O B2780210 N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034209-11-3

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2780210
CAS No.: 2034209-11-3
M. Wt: 350.426
InChI Key: YYDUTNZQKIWEFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide is a useful research compound. Its molecular formula is C19H22N6O and its molecular weight is 350.426. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Functionalization Reactions

Functionalization reactions of compounds containing pyrazole and carboxamide groups, similar to the core structure of the chemical , have been explored for their potential in creating diverse molecules. For instance, experimental and theoretical studies have detailed functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid, showcasing methods to derive various carboxamide products with potential pharmacological activities (Yıldırım et al., 2005).

Molecular Interactions and Antagonist Activity

The molecular interactions and antagonist activities of related compounds, particularly those targeting cannabinoid receptors, offer insights into how similar molecules could be utilized in pharmacological research. For example, molecular interaction studies of a pyrazole-carboxamide derivative with the CB1 cannabinoid receptor have contributed to developing pharmacophore models for cannabinoid receptor ligands (Shim et al., 2002).

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of pyrazole derivatives as cannabinoid receptor antagonists offers valuable insights into designing compounds with tailored biological activities. Such studies can guide the development of more selective and potent ligands for therapeutic targets (Lan et al., 1999).

Antimicrobial and Antitubercular Activity

Compounds with carboxamide and pyrazole groups have been investigated for their antimicrobial and antitubercular activities. For instance, thiazole-aminopiperidine hybrid analogues have shown promising activity against Mycobacterium tuberculosis, indicating potential applications in developing new antitubercular agents (Jeankumar et al., 2013).

Antitumor Applications

The synthesis and evaluation of imidazotetrazines and related heterocycles for their antitumor activities have been documented, illustrating the potential of such compounds in cancer research. These studies contribute to understanding the mode of action of antitumor drugs and designing novel therapeutic agents (Clark et al., 1995).

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Mode of Action

The compound interacts with CDK2, inhibiting its activity

Biochemical Pathways

By inhibiting CDK2, the compound affects the cell cycle, specifically the transition from the G1 phase to the S phase . This results in the arrest of cell division and proliferation. The downstream effects of this include a reduction in the growth of cells, which could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.

Result of Action

The molecular effect of the compound’s action is the inhibition of CDK2, leading to cell cycle arrest . On a cellular level, this results in a decrease in cell division and proliferation. This could potentially lead to a reduction in the size of tumors in the context of cancer treatment.

Properties

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c26-19(13-3-4-15-17(9-13)21-11-20-15)22-14-5-7-25(8-6-14)18-10-16(23-24-18)12-1-2-12/h3-4,9-12,14H,1-2,5-8H2,(H,20,21)(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDUTNZQKIWEFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC5=C(C=C4)N=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.